L-Valine t-butylamide hydrochloride
Overview
Description
L-Valine t-butylamide hydrochloride is a chemical compound with the molecular formula C9H20N2O·HCl and a molecular weight of 208.73 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom .Physical and Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 208.73 g/mol . The physicochemical properties of L-Valine, a component of this compound, have been studied extensively .Scientific Research Applications
Gas Chromatography Applications :
- An improved synthesis method for N-docosanoyl-D-valine tert.-butylamide was developed for gas chromatographic analysis of D- and L-leucine mixtures, demonstrating its utility in enantiomeric separation in gas chromatography (Bonner & Blair, 1979).
- L-valine tert.-butylamide-modified silicone GE XE-60 has been used for the separation of amino acid enantiomers by glass capillary gas chromatography (Abe, Kuramoto, & Musha, 1983).
- Chirasil-Val, a gas chromatographic phase loaded with L-valine tert.-butylamide, showed maximum separation of enantiomeric pairs of N-trifluoroacetyl amino acid n-propyl esters (Koppenhoefer, Mühleck, & Lohmiller, 1995).
Liquid Chromatography Applications :
- N-acetyl-L-valine-tert.-butylamide used in silica gel liquid chromatography enabled optical resolution of D- and L-amino acid derivatives (Dobashi & Hara, 1983).
- Chiral recognition for N-trifluoroacetyl (N-TFA) tert-butylamides of amino acids was investigated using L-valine derivatives as stationary phases in gas chromatography (Chang, Charles, & Gil-av, 1980).
Nutritional Applications :
- Intravenous application of L-valine in patients with hepatic coma suggested a potential role in neurotransmitter and ammonia metabolism (Riederer, Jellinger, Kleinberger, & Weiser, 1980).
Molecular Recognition and Synthesis :
- L-Valine derivatives have been utilized in molecular recognition and synthesis studies, such as in the creation of novel chiral stationary phases for amino acid separation (Saeed, Sandra, & Verzele, 1979).
Future Directions
Future research directions could involve the development of a tandem-cleavage linker strategy, where two sequential enzymatic cleavage events mediate payload release . This strategy could improve the stability, efficacy, and tolerability of antibody-drug conjugates . Another potential direction could involve the doping of amino acid L-Valine to improve the optical and dielectric functions of certain crystals .
Mechanism of Action
Target of Action
L-Valine t-butylamide hydrochloride is a derivative of the amino acid L-Valine As an essential amino acid, l-valine is known to play a crucial role in various biological processes, including muscle growth and tissue repair .
Mode of Action
L-valine, the parent compound, is known to stimulate muscle growth and tissue repair . It is also a precursor in the penicillin biosynthetic pathway .
Biochemical Pathways
L-Valine is a branched-chain essential amino acid (BCAA) and is a key component of human and animal nutrition . It is involved in several biochemical pathways, including protein synthesis and the penicillin biosynthetic pathway . L-Valine can also activate the PI3K/Akt1 signaling pathway and inhibit the activity of arginase, thereby increasing the expression of nitric oxide (NO) .
Pharmacokinetics
It’s known that the bioavailability of l-valine derivatives can be improved by esterification . For instance, the bioavailability of aciclovir, an antiviral medication, was significantly increased when it was esterified with L-Valine to form valaciclovir . This process likely involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
Result of Action
L-valine, the parent compound, is known to promote muscle growth and tissue repair . It can also enhance the phagocytosis of macrophages to drug-resistant pathogens .
Biochemical Analysis
Biochemical Properties
The biochemical properties of L-Valine t-butylamide hydrochloride are not well-documented in the literature. It is known that L-Valine, a component of this compound, plays a crucial role in various biochemical reactions. L-Valine is an essential branched-chain amino acid (BCAA) involved in protein synthesis and is crucial for muscle metabolism, tissue repair, and maintaining a proper nitrogen balance in the body
Cellular Effects
L-Valine, a component of this compound, has been shown to stimulate the secretion of glucagon-like peptide 1 (GLP-1), a hormone involved in glucose homeostasis . It is also known to improve the stability of certain pharmaceutical compounds
Molecular Mechanism
It is known that L-Valine, a component of this compound, can stimulate GLP-1 secretion through ATP-sensitive potassium channels and voltage-gated calcium channels
Temporal Effects in Laboratory Settings
It is known that L-Valine, a component of this compound, can improve the stability of certain pharmaceutical compounds
Dosage Effects in Animal Models
It is known that L-Valine, a component of this compound, is an essential nutrient for animals and is used in animal nutrition to promote muscle growth and enhance feed efficiency
Metabolic Pathways
L-Valine, a component of this compound, is known to be involved in the synthesis of branched-chain amino acids
Properties
IUPAC Name |
(2S)-2-amino-N-tert-butyl-3-methylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-6(2)7(10)8(12)11-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVSNFCPWQDKIJ-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628439 | |
Record name | N-tert-Butyl-L-valinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70421-65-7 | |
Record name | N-tert-Butyl-L-valinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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